![molecular formula C7H8N4 B1403582 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine CAS No. 1060815-95-3](/img/structure/B1403582.png)
7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine
描述
7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine is a synthetic compound belonging to the family of pyrrolopyrimidine analogs. It was initially developed as a tyrosine kinase inhibitor for cancer treatment in the late 1980s. This compound has since been extensively used as a research tool in various fields of biology and chemistry.
作用机制
Target of Action
The compound 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine has been found to interact with several targets. It has shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis . It has also been identified as a potential multi-targeted kinase inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . Other targets include Hematopoietic progenitor kinase 1 (HPK1) and Monopolar spindle kinase 1 (Mps1) .
Mode of Action
The compound interacts with its targets, leading to various changes. For instance, it inhibits the phosphorylation of Mps1 in vitro and in vivo . In the case of kinase enzymes, it exhibits significant inhibitory activity, comparable to the well-known TKI sunitinib .
Biochemical Pathways
The compound affects several biochemical pathways. It plays a role in one-carbon (1C) metabolism, which encompasses folate-mediated 1C transfer reactions and related processes, including nucleotide and amino acid biosynthesis, antioxidant regeneration, and epigenetic regulation .
Result of Action
The compound’s action results in various molecular and cellular effects. For instance, it has been found to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity . It also displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis .
生化分析
Biochemical Properties
7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with p21-activated kinase 4 (PAK4), a serine/threonine protein kinase involved in various cellular processes . The compound binds to the hinge region, β-sheets, and residues with charged side chains around the 4-substituent of PAK4, enhancing hydrogen bonds and electrostatic interactions . These interactions result in the inhibition of PAK4 activity, which is associated with cancer cell proliferation and survival .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In human T cell leukemia Jurkat cells, the compound has been shown to inhibit the phosphorylation level of SLP76, a substrate of hematopoietic progenitor kinase 1 (HPK1), and enhance IL-2 secretion . This indicates that this compound can modulate cell signaling pathways and influence gene expression. Additionally, it has been observed to induce cell cycle arrest and apoptosis in breast cancer cell lines, further highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s terminal amino group enhances hydrogen bonds and electrostatic interactions with surrounding residues, leading to strong inhibition of PAK4 . The different halogen atoms on the 2-substituents of the compound affect the positions of the 2-benzene rings and the interactions with the hinge region, influencing the compound’s inhibitory capacity . These molecular interactions result in enzyme inhibition, modulation of cell signaling pathways, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient temperature conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been shown to inhibit specific kinases and induce apoptosis in cancer cells without significant toxicity . At higher dosages, potential toxic or adverse effects may be observed. It is essential to determine the threshold effects and optimal dosages to maximize the compound’s therapeutic potential while minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions determine the compound’s bioavailability and effectiveness in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding its subcellular localization will provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine involves the use of dimethyl malonate as a starting material. The synthesis typically follows a seven-step process, which includes the formation of intermediates such as 4-hydroxypyrrolo[2,3-d]pyrimidine . Another method employs a non-phosphorus chlorination reagent to prepare 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反应分析
Types of Reactions
7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce halogenated or other substituted analogs .
科学研究应用
7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound serves as a tool for studying enzyme inhibition and protein interactions.
Medicine: It has been investigated for its potential as a tyrosine kinase inhibitor in cancer treatment.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
相似化合物的比较
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Used as a building block in the synthesis of Janus kinase inhibitors.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have shown potential as multi-targeted kinase inhibitors and apoptosis inducers.
Uniqueness
7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine is unique due to its specific inhibitory action on PAK4 and its extensive use as a research tool in various scientific fields. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for studying enzyme inhibition and developing new therapeutic agents .
属性
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-5-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-1-5-2-10-7-6(5)3-9-4-11-7/h2-4H,1,8H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRNIFCCEYBGLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B1403501.png)
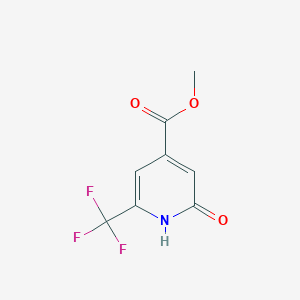
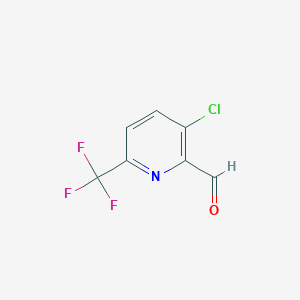

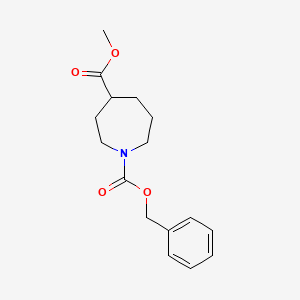
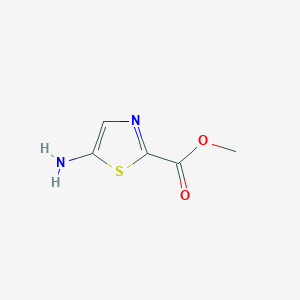


![6-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1403515.png)
![2-tert-butyl 5-ethyl hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate](/img/structure/B1403516.png)

![Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate](/img/structure/B1403518.png)
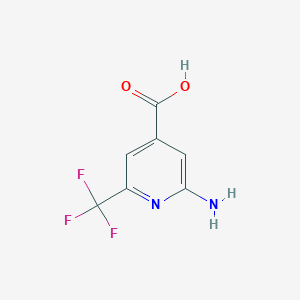
![(5aS,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid](/img/structure/B1403521.png)
